molecular formula C30H36N2O10 B12103454 prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B12103454
M. Wt: 584.6 g/mol
InChI Key: PDERIVFZBRICJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is a complex compound with a long name. Let’s break it down:

    Prop-2-enyl:

    3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate: This part of the name describes the specific substituents and functional groups attached to the central butanoate backbone.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify functional groups.

    Reduction: Reduction reactions might reduce carbonyl groups or other functional moieties.

    Substitution: Substituents can be replaced by other groups. Common reagents and conditions would depend on the specific reaction steps. Major products would vary based on the reaction pathway.

Scientific Research Applications

Prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate could find applications in:

    Medicine: Investigate its potential as a drug candidate due to its complex structure.

    Chemical Biology: Explore its interactions with biological molecules.

    Materials Science: Assess its use in materials with specific properties.

Mechanism of Action

Understanding the compound’s mechanism of action would require detailed studies. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C30H36N2O10

Molecular Weight

584.6 g/mol

IUPAC Name

prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)

InChI Key

PDERIVFZBRICJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.